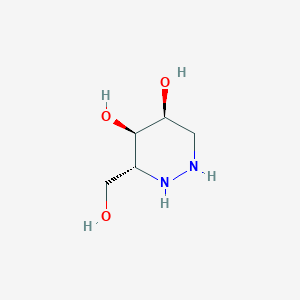
(3R,4R,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is a chemical compound that belongs to the class of diazinanes. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The specific stereochemistry of this compound is indicated by the (3R,4R,5S) configuration, which describes the spatial arrangement of the atoms around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol typically involves the formation of the diazinane ring followed by the introduction of the hydroxymethyl group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate diamines and aldehydes or ketones.
Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Where reactions are carried out in a stepwise manner.
Continuous Flow Processes: For more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the diazinane ring to form amines.
Substitution: Replacement of functional groups on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of polymers or other materials.
Mecanismo De Acción
The mechanism of action of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Binding to active sites and modulating enzyme activity.
Receptors: Acting as agonists or antagonists to influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R,5S)-3-(Hydroxymethyl)piperidine-4,5-diol: A similar compound with a piperidine ring instead of a diazinane ring.
(3R,4R,5S)-3-(Hydroxymethyl)morpholine-4,5-diol: A compound with a morpholine ring.
Uniqueness
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and diazinane functionalities, which may confer unique reactivity and biological activity.
Propiedades
Número CAS |
193540-75-9 |
|---|---|
Fórmula molecular |
C5H12N2O3 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(3R,4R,5S)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4+,5-/m1/s1 |
Clave InChI |
PPPMSBCQTLJPKM-MROZADKFSA-N |
SMILES |
C1C(C(C(NN1)CO)O)O |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H](NN1)CO)O)O |
SMILES canónico |
C1C(C(C(NN1)CO)O)O |
Sinónimos |
4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5S)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















